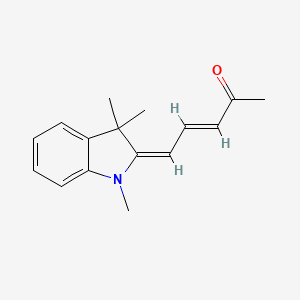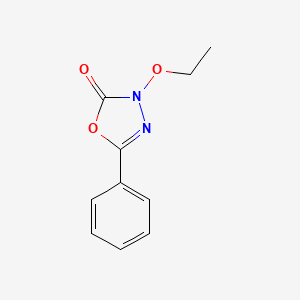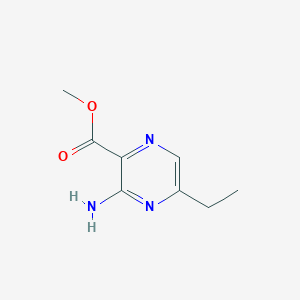![molecular formula C14H8Cl2N2O2 B13103552 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a dichlorophenyl group attached to the imidazo[1,2-A]pyridine core, which is further substituted with a carboxylic acid group. The imidazo[1,2-A]pyridine scaffold is known for its wide range of biological activities and is commonly used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed decarboxylative arylation. In this method, imidazo[1,2-A]pyridine-3-carboxylic acid is reacted with 2,5-dichlorophenyl bromide in the presence of a palladium catalyst and a base . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of drugs targeting specific diseases.
Industry: The compound is used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-A]pyridine: The parent scaffold without the dichlorophenyl and carboxylic acid groups.
2-Phenylimidazo[1,2-A]pyridine: Similar structure but with a phenyl group instead of a dichlorophenyl group.
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine: Lacks the carboxylic acid group.
Uniqueness
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both the dichlorophenyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for therapeutic applications .
Propiedades
Fórmula molecular |
C14H8Cl2N2O2 |
|---|---|
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-4-5-10(16)9(7-8)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
Clave InChI |
FSZLWUFBXSAAEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)



![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

